molecular formula C24H24ClN3O3 B2688651 N-(1-{1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 919972-59-1

N-(1-{1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2688651
CAS No.: 919972-59-1
M. Wt: 437.92
InChI Key: NFMOZXUGUGLRGH-UHFFFAOYSA-N
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Description

N-(1-{1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a benzimidazole moiety, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Chlorophenoxybutyl Group: This step involves the nucleophilic substitution reaction of the benzimidazole core with 4-(2-chlorophenoxy)butyl bromide in the presence of a base like potassium carbonate.

    Introduction of the Furan-2-carboxamide Moiety: The final step involves the coupling of the intermediate with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-(1-{1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(1-{1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, while the furan ring could contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-chlorophenoxy)butyl]imidazole: Shares the chlorophenoxybutyl group but has an imidazole ring instead of a benzimidazole.

    4-(2-chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide: Contains a similar chlorophenoxy group but differs in the core structure.

Uniqueness

N-(1-{1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is unique due to its combination of a benzimidazole core, a chlorophenoxybutyl group, and a furan-2-carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[1-[1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c1-17(26-24(29)22-13-8-16-31-22)23-27-19-10-3-4-11-20(19)28(23)14-6-7-15-30-21-12-5-2-9-18(21)25/h2-5,8-13,16-17H,6-7,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMOZXUGUGLRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3Cl)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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